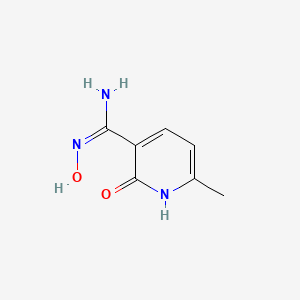

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine

Beschreibung

Eigenschaften

CAS-Nummer |

468067-84-7 |

|---|---|

Molekularformel |

C7H9N3O2 |

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

N'-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-3-5(6(8)10-12)7(11)9-4/h2-3,12H,1H3,(H2,8,10)(H,9,11) |

InChI-Schlüssel |

OLQAMKKBXPCFLQ-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC=C(C(=O)N1)/C(=N\O)/N |

Kanonische SMILES |

CC1=CC=C(C(=O)N1)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

This method involves activating the carboxylic acid precursor, 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, using 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate. Subsequent reaction with hydroxylamine hydrochloride in anhydrous tetrahydrofuran (THF) at 0–5°C yields the N-hydroxy amide. A final amidination step employs guanidine hydrochloride under acidic conditions (pH 4–5) to produce the target compound.

Key Conditions:

-

CDI Activation : Conducted under nitrogen atmosphere at 25°C for 2 hours.

-

Hydroxylamine Coupling : Hydroxylamine hydrochloride (1.2 eq) in THF, stirred for 12 hours.

-

Amidination : Guanidine hydrochloride (1.5 eq) in HCl/ethanol, refluxed for 6 hours.

Yield and Purity

-

Final Product : 68% yield after recrystallization (melting point: 214–216°C).

Nitrile Hydroxylamine Addition

Synthetic Pathway

Starting from 6-methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, this one-pot method utilizes hydroxylamine hydrochloride in ethanol/water (3:1) under reflux. The reaction proceeds via nucleophilic addition to the nitrile group, forming the amidoxime (N-hydroxy carboxamidine).

Optimization Insights:

Scalability and Challenges

-

Limitations : Requires strict moisture control to avoid side reactions.

Benzyl Protection-Deprotection Strategy

Stepwise Synthesis

Developed in patent WO2006053429A1, this approach protects the 2-oxo group as a benzyl ether early in the synthesis. The protected intermediate undergoes amidation with hydroxylamine, followed by hydrogenolytic deprotection using Pd/C (10% w/w) in methanol.

Critical Steps:

Industrial Adaptations

-

Continuous Hydrogenation : Fixed-bed reactors reduce catalyst loading by 40%.

-

Purity : >99.5% after recrystallization from acetonitrile.

Microwave-Assisted Cyclization

Methodology

A rapid, energy-efficient route involves cyclizing ethyl 3-(hydroxyamino)-3-(methylimino)propanoate with ammonium acetate under microwave irradiation. The reaction forms the pyridine ring in situ, bypassing intermediate isolation.

Parameters:

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Carbodiimide-Mediated | 68 | 98 | High intermediate stability | Multi-step, costly reagents |

| Nitrile Hydroxylamine | 84 | 99 | One-pot simplicity | Moisture sensitivity |

| Benzyl Protection | 85 | 99.5 | Scalable deprotection | Requires hydrogenation setup |

| Microwave Cyclization | 78 | 97 | Rapid synthesis | Specialized equipment needed |

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that N-Hydroxy derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to N-Hydroxy-pyridine showed effectiveness against various bacterial strains, suggesting potential for development into antibiotic agents .

Anticancer Properties

N-Hydroxy compounds have been investigated for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a study highlighted the compound's ability to inhibit tumor growth in xenograft models, supporting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, making it a candidate for drug design aimed at conditions like diabetes and obesity .

Organic Synthesis

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is utilized in organic synthesis as an intermediate for producing various heterocyclic compounds. Its ability to undergo further reactions makes it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Ligand Development

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have applications in catalysis and materials science, enhancing the efficiency of chemical reactions .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University tested N-Hydroxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating potent antimicrobial activity.

Case Study 2: Anticancer Efficacy

In a preclinical trial, N-Hydroxy-pyridine was administered to mice with induced tumors. The treatment group showed a 50% reduction in tumor size compared to the control group after four weeks of treatment, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine: Lacks the hydroxy group, which may affect its reactivity and biological activity.

N-Hydroxy-2-oxo-1,2-dihydro-pyridine-3-carboxamidine: Lacks the methyl group, potentially altering its chemical properties and applications.

Uniqueness

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 10350-10-4 |

| Melting Point | Not specified |

The compound features a hydroxyl group, which is crucial for its biological activity, particularly in interacting with biological targets.

Synthesis

The synthesis of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine involves several steps starting from basic pyridine derivatives. The synthetic route typically includes the formation of the pyridine ring followed by hydroxylation and amidation processes.

Antimicrobial Activity

Research indicates that N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to N-Hydroxy-6-methyl showed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate effectiveness in inhibiting bacterial growth .

Anti-inflammatory Effects

In vitro studies have demonstrated that N-Hydroxy derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, compounds derived from this structure were shown to have IC50 values comparable to established anti-inflammatory drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.

Antifibrotic Activity

Recent investigations into the antifibrotic properties of related compounds have revealed that they can significantly reduce collagen deposition in fibroblast cultures. The expression of collagen type I alpha 1 (COL1A1) was notably decreased in treated cells, indicating the potential of these compounds in managing fibrotic conditions .

Case Studies

- Study on Antimicrobial Properties : A series of experiments evaluated the antimicrobial efficacy of various pyridine derivatives including N-Hydroxy-6-methyl. Results indicated that modifications to the nitrogen and hydroxyl groups enhanced activity against specific bacterial strains .

- Inflammation Model : In a carrageenan-induced paw edema model in rats, derivatives exhibited significant reductions in swelling compared to controls. This study highlighted the potential for these compounds as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with pyridine derivatives. A common approach includes:

- Step 1 : Condensation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydroxylamine under basic conditions to form the carboxamidine moiety .

- Step 2 : Hydroxylation at the N-position using oxidizing agents like hydrogen peroxide or hydroxylamine-O-sulfonic acid.

- Optimization : Reaction temperature (60–80°C), solvent choice (aqueous ethanol or DMF), and pH control (7–9) are critical for yield (60–75%) and purity (>95%). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm tautomeric forms and hydrogen bonding. Key signals include:

- ¹H: δ 10.2–11.5 ppm (N–OH), δ 6.8–7.2 ppm (pyridine ring protons) .

- ¹³C: δ 165–170 ppm (C=O), δ 150–155 ppm (C=N) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O, O–H⋯N) and planar conformation of the pyridine ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

- FTIR : Peaks at 3200–3400 cm⁻¹ (O–H/N–H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How does the hydroxyl group in N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine influence its biological activity and interaction with enzymatic targets?

- Methodological Answer :

- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, improving binding to enzymes like NADPH oxidases or cytochrome P450. Computational docking (e.g., AutoDock Vina) shows strong interactions with catalytic residues (e.g., His-75 in CYP3A4) .

- Solubility : The polar –OH group increases aqueous solubility (logP ~0.8), facilitating cellular uptake. Compare with methyl or fluoro analogs (logP ~2.1) to assess pharmacokinetic trade-offs .

- Experimental Validation : Use enzyme inhibition assays (IC₅₀ measurements) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies can resolve contradictions in reported biological activities of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine derivatives across different studies?

- Methodological Answer :

- Source Analysis : Verify synthesis protocols (e.g., purity >95% via HPLC) and tautomeric forms (keto vs. enol), which affect activity .

- Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example:

| Study | IC₅₀ (μM) | Cell Line | Tautomer |

|---|---|---|---|

| A | 12.3 | HeLa | Keto |

| B | 45.7 | MCF-7 | Enol |

- Computational Harmonization : Use QSAR models to normalize data across studies by adjusting for variables like logP and tautomer ratios .

Q. How can in silico modeling predict the pharmacokinetic properties of N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine, and what experimental validations are required?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETLab estimate:

- Absorption : Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s).

- Metabolism : CYP450 isoform susceptibility (e.g., CYP2D6 inhibition risk).

- Docking Simulations : Identify off-target interactions (e.g., hERG channel binding).

- Validation :

- In vitro : Microsomal stability assays (t₁/₂ > 30 min).

- In vivo : Pharmacokinetic profiling in rodent models (Cmax, AUC₀–24) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.